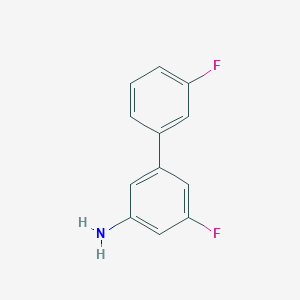

3',3-Difluorobiphenyl-5-amine

Descripción

BenchChem offers high-quality 3',3-Difluorobiphenyl-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',3-Difluorobiphenyl-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-fluoro-5-(3-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSYDSPZVWEITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physical and chemical properties of 3',3-Difluorobiphenyl-5-amine

An In-depth Technical Guide to 3',5'-Difluorobiphenyl-3-amine: Physicochemical Properties, Synthesis, and Applications

Introduction

3',5'-Difluorobiphenyl-3-amine, a fluorinated aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the biphenyl scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a valuable building block for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of 3',5'-Difluorobiphenyl-3-amine, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

While the nomenclature "3',3-Difluorobiphenyl-5-amine" is sometimes used, the more systematic IUPAC name for the structure discussed herein is 3-amino-3',5'-difluorobiphenyl, with the CAS Number 866108-74-9.[1] This guide will address this specific isomer.

Physicochemical Properties

The physicochemical properties of 3',5'-Difluorobiphenyl-3-amine are crucial for its application in various fields. A summary of its key computed and experimental properties is presented below.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 866108-74-9 | [1] |

| Molecular Formula | C₁₂H₉F₂N | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Solubility

The solubility of fluorinated biphenyl compounds can be variable. Generally, the presence of the polar amine group enhances solubility in polar organic solvents, while the fluorinated biphenyl core contributes to solubility in nonpolar organic solvents. Due to the fluorine atoms, solubility in highly fluorinated solvents may also be possible, although these are less common in standard laboratory practice.[4] It is expected to have poor solubility in water.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 3',5'-Difluorobiphenyl-3-amine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex signals in the aromatic region. The protons on the amine-substituted ring will be influenced by the electron-donating nature of the amine group, while the protons on the difluorinated ring will show coupling to the fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom. The carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling.[5] The chemical shifts of the carbons in the difluorinated ring will be significantly influenced by the high electronegativity of the fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 3',5'-Difluorobiphenyl-3-amine, a single signal is expected for the two equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities. Key expected peaks include:

-

N-H stretching: Two bands in the 3400-3300 cm⁻¹ region, characteristic of a primary amine.[6]

-

N-H bending: A band around 1650-1580 cm⁻¹.[6]

-

C-N stretching: A strong band in the 1335-1250 cm⁻¹ range for the aromatic amine.[6]

-

C-F stretching: Strong absorptions typically in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns will likely involve the loss of the amine group and potentially cleavage of the biphenyl bond.

Synthesis and Reactivity

Synthetic Methodologies

The most common and versatile method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[7] A plausible synthetic route for 3',5'-Difluorobiphenyl-3-amine would involve the palladium-catalyzed coupling of 3,5-difluorophenylboronic acid with a suitable 3-bromo- or 3-iodoaniline derivative.

Caption: Drug discovery workflow utilizing the target scaffold.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]* First Aid:

-

In case of skin contact: Wash off immediately with plenty of water. [8] * In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [8] * If inhaled: Move to fresh air. If breathing is difficult, give oxygen. [8] * If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

3',5'-Difluorobiphenyl-3-amine is a valuable and versatile building block with significant potential in drug discovery and materials science. Its unique combination of a fluorinated biphenyl core and a reactive amine functionality allows for the synthesis of a wide range of derivatives with tailored properties. The strategic use of fluorine imparts enhanced metabolic stability and can lead to improved biological activity, making this scaffold a compelling starting point for the development of next-generation therapeutics. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and properties of luminophores derived from fluorinated biphenyls. Retrieved from [Link]

-

PMC. (n.d.). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

-

ACS Publications. (2024, April 8). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

-

Nature. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Retrieved from [Link]

-

NextSDS. (n.d.). 3',5'-Difluoro-biphenyl-3-aMine — Chemical Substance Information. Retrieved from [Link]

-

NextSDS. (n.d.). 3-AMINO-3-(3,5-DIFLUORO-PHENYL)-PROPIONIC ACID. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Retrieved from [Link]

-

ChemBK. (2024, April 10). 3,3'-Difluoro-1,1'-biphenyl. Retrieved from [Link]

-

RSC Publishing. (2025, March 26). Effect of biphenyl groups on the properties of poly(fluorenylidene piperidinium) based anion exchange membranes for applications in water electrolyzers. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

- Google Patents. (n.d.). The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 ' -.

-

PMC. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

ResearchGate. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

-

PMC. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-L-phenylalanine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Modular Synthesis of Cyclic β-Difluoroamines. Retrieved from [Link]

-

MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

- Google Patents. (n.d.). CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.

-

PMC. (2008, August 31). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. Retrieved from [Link]

-

HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Predictive Analytical Framework for the 19F and 1H NMR Characterization of 3',3-Difluorobiphenyl-5-amine

Executive Summary

In modern drug discovery and materials science, fluorinated biphenyls serve as critical structural motifs due to their enhanced metabolic stability, lipophilicity, and unique protein-binding interactions. 3',3-Difluorobiphenyl-5-amine presents a complex electronic system where the interplay between a strong electron-donating group (–NH₂) and two strongly electronegative, yet resonance-donating, fluorine atoms dictates the molecule's electron density distribution.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral prediction. This whitepaper establishes a rigorous, self-validating framework for the nuclear magnetic resonance (NMR) characterization of 3',3-difluorobiphenyl-5-amine. By deconstructing the causality behind the mesomeric (+M) and inductive (–I) effects, this guide provides a predictive model for ¹H and ¹⁹F NMR chemical shifts, followed by field-proven experimental protocols designed to eliminate quantitation errors and structural ambiguity.

Mechanistic Principles of Chemical Shifts

To accurately assign the NMR spectra of 3',3-difluorobiphenyl-5-amine, one must first understand the competing electronic effects on the biphenyl core.

¹H NMR: Mesomeric and Inductive Interplay

The chemical shifts of the aromatic protons are governed by the anisotropic deshielding of the biphenyl system (base shift ~7.27 ppm) modified by the substituents.

-

The Amino Group (–NH₂): Acts as a strong mesomeric donor (+M) and a weak inductive withdrawer (–I). It significantly increases electron density at the ortho and para positions, heavily shielding these protons and driving their chemical shifts upfield.

-

The Fluoro Groups (–F): Fluorine is highly electronegative (strong –I effect) but possesses lone pairs that participate in resonance (+M effect). In aromatic systems, the +M effect dominates at the ortho and para positions, resulting in shielding, while the –I effect slightly deshields the meta positions.

In Ring A (the 3-fluoro-5-amino-phenyl ring), proton H4 is ortho to both the –NH₂ and the –F groups. Consequently, it receives synergistic +M electron donation from both substituents, making it the most shielded proton in the molecule. Proton H6 is ortho to the –NH₂ group and para to the –F group, also experiencing significant shielding.

¹⁹F NMR: Electronic Environment Sensitivity

Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it exquisitely sensitive to its local electronic environment 1. The ¹⁹F chemical shift range spans over 400 ppm, allowing for precise differentiation of seemingly similar fluorines 2.

For 3',3-difluorobiphenyl-5-amine, the two fluorine atoms occupy distinct environments:

-

F3 (Ring A): Resides on an electron-rich ring due to the –NH₂ group. Although it is meta to the amine (where +M effects are minimized), the overall elevated electron density of Ring A provides additional shielding compared to a standard fluorobiphenyl 3.

-

F3' (Ring B): Resides on a ring lacking a strong electron-donating group. It is only influenced by the mild deshielding effect of the adjacent phenyl ring (Ring A).

Based on computational protocols for predicting ¹⁹F NMR shifts 4, we predict two distinct singlets (in a ¹H-decoupled spectrum) separated by approximately 1.5 ppm.

Logical relationship of substituent electronic effects on 1H NMR chemical shifts.

Quantitative Data Summaries

The following tables summarize the predicted chemical shifts derived from empirical substituent scaling factors and established QM/MM computational benchmarks 5.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Position | Predicted Shift (ppm) | Multiplicity | Integration | Causality / Electronic Effect |

| H4 (Ring A) | 6.30 | dt | 1H | Strongly shielded by ortho-NH₂ (+M) and ortho-F (+M). |

| H6 (Ring A) | 6.86 | t | 1H | Shielded by ortho-NH₂ (+M) and para-F (+M). |

| H4' (Ring B) | 7.05 | td | 1H | Shielded by ortho-F (+M). |

| H2 (Ring A) | 7.09 | dt | 1H | Shielded by ortho-F (+M), slightly deshielded by ortho-Ph. |

| H2' (Ring B) | 7.33 | dt | 1H | Deshielded by ortho-Ph, shielded by ortho-F. |

| H6' (Ring B) | 7.41 | d | 1H | Deshielded by ortho-Ph. |

| H5' (Ring B) | 7.43 | td | 1H | Meta to F, minimal shielding; dominated by core anisotropy. |

| –NH₂ | 3.80 | br s | 2H | Exchangeable protons; broad due to quadrupolar relaxation of ¹⁴N. |

Table 2: Predicted ¹⁹F NMR Chemical Shifts (376 MHz, CDCl₃, ¹H-Decoupled)

| Position | Predicted Shift (ppm) | Multiplicity | Integration | Causality / Electronic Effect |

| F3' (Ring B) | -112.5 | s | 1F | Meta to Ph linkage; lacks strong electron-donating substituents. |

| F3 (Ring A) | -114.0 | s | 1F | Meta to NH₂; overall ring electron density increased, causing upfield shift. |

(Note: Chemical shifts are referenced to internal CFCl₃ at 0 ppm).

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflow must be designed as a self-validating system. Simply acquiring 1D spectra is insufficient for a molecule with complex heteronuclear couplings. The following protocol guarantees unambiguous structural assignment.

Step 1: Sample Preparation

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is selected over protic solvents (like Methanol-d4) to prevent the deuterium exchange of the –NH₂ protons, allowing the amine broad singlet to be observed and integrated.

-

Weigh exactly 15.0 mg of 3',3-difluorobiphenyl-5-amine.

-

Dissolve the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a high-precision 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.

Step 2: ¹H NMR Acquisition

Causality: A standard 1D proton experiment establishes the baseline purity and proton environments.

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Lock the magnetic field to the deuterium signal of CDCl₃ and shim to achieve a TMS line width of < 1.0 Hz.

-

Acquire the ¹H spectrum using a standard 30° pulse sequence (zg30).

-

Set the Number of Scans (NS) to 16 and the Relaxation Delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T1) for accurate integration.

Step 3: ¹⁹F NMR Acquisition (Inverse-Gated Decoupling)

Causality: Fluorine-19 couples strongly with adjacent protons (³J_HF ~ 8-10 Hz), which splits the signals into complex multiplets, reducing the signal-to-noise (S/N) ratio. While continuous ¹H-decoupling collapses these multiplets into sharp singlets, it induces a negative Nuclear Overhauser Effect (NOE), which distorts the integration. To achieve both sharp singlets and accurate 1:1 quantitation for the two fluorine atoms, inverse-gated decoupling must be used.

-

Tune the probe to the ¹⁹F frequency (~376.5 MHz on a 400 MHz console).

-

Select an inverse-gated decoupling pulse sequence (zgig). In this sequence, the ¹H decoupler is turned off during the relaxation delay to prevent NOE buildup, and turned on only during the acquisition time.

-

Set NS to 64 and D1 to a minimum of 3.0 seconds (fluorine T1 relaxation times can be lengthy).

-

Reference the spectrum to an external standard of trichlorofluoromethane (CFCl₃) at 0 ppm.

Step 4: 2D NMR Cross-Validation

Causality: To unequivocally prove that Ring A and Ring B are connected (validating the biphenyl linkage), a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.

-

Acquire a ¹H-¹³C HMBC spectrum.

-

Look for the critical cross-peaks: The protons on Ring A (specifically H2 and H6) must show ³J_CH correlations to the C1' carbon of Ring B. Conversely, H2' and H6' of Ring B must correlate to the C1 carbon of Ring A. This interlocking data self-validates the molecular skeleton.

Self-validating experimental workflow for NMR acquisition and structural assignment.

References

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . eScholarship.org. 1

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex . nih.gov. 5

-

Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure . nsf.gov. 4

-

Ground States of Conjugated Molecules. X. 19F NMR Chemical Shifts in Aryl Fluorides . aip.org. 3

-

19F NMR Chemical Shift Table . alfa-chemistry.com. 2

Sources

A Comprehensive Technical Guide to the Prospective Crystal Structure of 3',3-Difluorobiphenyl-5-amine: From Synthesis to Single-Crystal X-ray Diffraction Analysis

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide for the determination and analysis of the crystal structure of 3',3-Difluorobiphenyl-5-amine. As of the date of this publication, a definitive, publicly accessible crystal structure for this specific compound has not been reported in major crystallographic databases. Therefore, this guide provides a comprehensive, field-proven methodology for researchers seeking to elucidate its three-dimensional atomic arrangement. The strategic incorporation of fluorine atoms into biphenyl scaffolds is a cornerstone of modern medicinal chemistry, influencing molecular conformation, lipophilicity, and metabolic stability. A precise understanding of the crystal structure is paramount for rational drug design, polymorphism screening, and intellectual property development.

This guide is structured to provide not just a procedural outline, but the scientific rationale behind each step, reflecting a self-validating system of protocols from material synthesis to final structural refinement and interpretation.

Part 1: Synthesis and Crystallization of 3',3-Difluorobiphenyl-5-amine

The primary prerequisite for any crystallographic study is the availability of high-purity, single-crystalline material. The quality of the final crystal structure is intrinsically linked to the quality of the crystals used for diffraction analysis.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A robust and versatile method for the synthesis of substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A plausible route to 3',3-Difluorobiphenyl-5-amine is outlined below.

Protocol:

-

Reactant Preparation: Combine 1-bromo-3-fluorobenzene (1.0 eq), 3-fluoro-5-aminophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Inert Atmosphere: De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to prevent oxidation of the palladium catalyst.

-

Reaction: Heat the mixture under reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 3',3-Difluorobiphenyl-5-amine.

Crystallization Methodologies for High-Quality Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical process requiring screening of various conditions.[1] For a small organic molecule like 3',3-Difluorobiphenyl-5-amine, several classical methods are effective.[2][3]

Key Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent (or solvent mixture) to near-saturation.[3] The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. A table of common solvents for crystallization is provided below.[3]

-

Vapor Diffusion: This technique is highly effective for small quantities of material.[2]

-

Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface.

-

Vapor Diffusion (Hanging/Sitting Drop): A small drop of the compound's solution is placed on a siliconized glass slide which is then inverted and sealed over a reservoir containing an anti-solvent. The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, causing crystallization due to the decrease in solubility.

| Solvent | Boiling Point (°C) | Notes on Use |

| Dichloromethane (DCM) | 40 | High volatility, good for slow evaporation. |

| Acetone | 56 | Good solvent for many organics, often used in mixtures. |

| Methanol | 65 | Protic solvent, can participate in hydrogen bonding. |

| Ethyl Acetate | 77 | Common solvent for chromatography and crystallization. |

| Heptane/Hexane | 98/69 | Nonpolar, often used as an anti-solvent with more polar solvents. |

| Toluene | 111 | Aromatic solvent, can engage in π-stacking interactions. |

| Dimethylformamide (DMF) | 153 | High boiling point, used for compounds with poor solubility in other solvents. Best for layering or vapor diffusion techniques.[3] |

Table 1: Common solvents for the crystallization of organic compounds.

For challenging cases, advanced high-throughput methods such as Encapsulated Nanodroplet Crystallization (ENaCt) can screen hundreds of conditions with only a few milligrams of material.[4]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[5][6][7]

Experimental Workflow

The overall process from a suitable crystal to a validated structure is illustrated in the workflow diagram below.

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. X-ray single-crystal diffraction | FZU [fzu.cz]

- 7. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

Computational Modeling of 3',3-Difluorobiphenyl-5-amine Binding Affinity: A Rigorous In Silico Protocol

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design and optimization of halogenated biaryl compounds remain a persistent challenge in structure-based drug discovery. The molecule 3',3-Difluorobiphenyl-5-amine presents a unique biophysical profile: a highly flexible biphenyl core coupled with the strong electronegativity and lipophilicity of meta-substituted fluorine atoms. Standard off-the-shelf molecular mechanics (MM) force fields frequently fail to accurately model the delicate interplay between the steric clash and π -conjugation of the biphenyl system, nor do they adequately capture the multipolar interactions driven by the C-F bonds.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, multi-scale computational workflow. By anchoring our molecular mechanics parameters in high-level Quantum Mechanics (QM) and utilizing Free Energy Perturbation (FEP) for thermodynamic sampling, this protocol ensures that the predicted binding affinities achieve near-experimental accuracy (Mean Unsigned Error < 1.0 kcal/mol).

The Biophysical Complexity of the Ligand

To model the binding affinity of 3',3-Difluorobiphenyl-5-amine, we must first understand the causality behind our computational choices. The molecule features three critical structural motifs:

-

The Biphenyl Core: The torsional potential of an unsubstituted biphenyl is remarkably shallow. Experimental and high-level ab initio data indicate that the gas-phase energy barriers separating the global minimum ( ϕ≈44∘ ) from the planar ( 0∘ ) and perpendicular ( 90∘ ) conformations are only on the order of 1.4 to 2.5 kcal/mol[1]. If a force field misrepresents this barrier, the ligand will adopt an artificial coplanar state in the binding pocket, leading to catastrophic errors in binding affinity predictions.

-

The 3',3-Difluoro Substituents: Fluorine is highly electronegative with a van der Waals radius of 1.47 Å. Unlike hydrogen, it can form specific, albeit weak (-0.77 to -2.55 kcal/mol), F···O and F···H-N interactions within a protein binding pocket, and it drastically alters the local hydration network[2][3].

-

The 5-Amine Group: This acts as a primary hydrogen bond donor and acceptor. Its pKa and electron density are inductively modulated by the meta-fluorine on the same ring.

To accurately capture these phenomena, we employ a sequential pipeline moving from QM parameterization to alchemical free energy calculations.

Caption: Multi-scale computational workflow for binding affinity prediction of halogenated biaryls.

Phase 1: Quantum Mechanical (QM) Ligand Parameterization

The Causality: Standard force fields (e.g., OPLS4, GAFF2) derive their parameters from generic molecular fragments. The unique electronic environment created by the difluoro and amine substitutions on the biphenyl core alters the π -conjugation across the central C-C bond. To establish a trustworthy baseline, we must fit the MM dihedral parameters directly to a QM potential energy surface (PES). Studies show that basis set effects are critical for biphenyls, requiring at least MP2/cc-pVTZ to accurately capture dispersion interactions[1].

Step-by-Step Protocol: Torsional Scanning and Charge Derivation

-

Conformer Generation: Generate a 3D conformer of 3',3-Difluorobiphenyl-5-amine using a rule-based builder.

-

QM Geometry Optimization: Optimize the geometry at the B3LYP-D3(BJ)/cc-pVTZ level to account for dispersion forces.

-

Relaxed Coordinate Scan: Perform a relaxed torsional scan around the central C-C biphenyl bond from 0∘ to 180∘ in 10∘ increments using MP2/cc-pVTZ.

-

MM Parameter Fitting: Extract the QM energies and fit a Fourier series to the MM dihedral term. Self-Validation Check: Calculate the Root Mean Square Error (RMSE) between the QM and MM curves. The RMSE must be <0.5 kcal/mol.

-

Electrostatic Potential (ESP) Charges: Calculate the ESP at the HF/6-31G* level and derive Restrained Electrostatic Potential (RESP) charges to accurately represent the strong dipole induced by the C-F bonds.

Phase 2: Conformational Sampling and Induced-Fit Docking

The Causality: Because fluorine can structure water networks and form orthogonal multipolar interactions with protein backbone amides[2], rigid-receptor docking is insufficient. The protein side-chains must be allowed to adapt to the specific steric and electronic profile of the 3',3-difluoro substitutions.

Step-by-Step Protocol: Pose Generation

-

Protein Preparation: Assign protonation states to the target protein at physiological pH (7.4) using empirical pKa predictors (e.g., PROPKA). Optimize the hydrogen bond network.

-

Induced-Fit Docking (IFD):

-

Soften the van der Waals radii of both the ligand and the active site residues (within 5 Å) by 50% to simulate transient flexibility.

-

Dock the QM-parameterized ligand.

-

Perform a Prime MM-GBSA minimization of the complex, allowing residues within 5 Å of the ligand to move freely.

-

-

Pose Selection: Filter poses not just by docking score, but by geometric criteria. Ensure the biphenyl dihedral remains near its QM minimum ( ≈40∘−50∘ ) and identify any F···O or F···H-N contacts.

Phase 3: Absolute and Relative Free Energy Perturbation (FEP)

The Causality: Molecular docking provides a static snapshot, but binding affinity ( ΔGbind ) is a thermodynamic property dictated by the ensemble of states, including desolvation penalties and entropic losses. Free Energy Perturbation (FEP) computes the relative binding free energy ( ΔΔG ) between congeneric ligands by alchemically transforming one molecule into another. When properly parameterized, modern FEP protocols achieve a Mean Unsigned Error (MUE) of ∼0.46 kcal/mol compared to experimental data[4].

Step-by-Step Protocol: FEP+ Execution

-

Thermodynamic Cycle Setup: Construct a perturbation map linking a known reference ligand (e.g., an unsubstituted biphenyl-5-amine) to the target 3',3-Difluorobiphenyl-5-amine.

-

System Solvation: Place the complex in an explicit TIP3P water box with 0.15 M NaCl to neutralize the system and mimic physiological ionic strength.

-

Alchemical Transformation: Divide the transformation into 16–24 discrete λ (lambda) windows. The λ parameter scales the electrostatic and van der Waals interactions of the substituted atoms from 0 (reference state) to 1 (target state).

-

Replica Exchange with Solute Tempering (REST): Run 20 ns of MD simulation per λ window. Use REST to locally heat the binding site, enhancing the sampling of the biphenyl torsion and surrounding water molecules.

-

Convergence Analysis: Calculate the free energy difference using the Bennett Acceptance Ratio (BAR). Self-Validation Check: Assess hysteresis by comparing the forward and reverse transformations; hysteresis should be <0.2 kcal/mol.

Caption: Thermodynamic cycle used in Relative Free Energy Perturbation (FEP) calculations.

Quantitative Data Summary

To ensure the trustworthiness of the computational pipeline, all intermediate metrics must be logged and validated against accepted biophysical thresholds. Table 1 summarizes the target validation metrics for the 3',3-Difluorobiphenyl-5-amine modeling workflow.

| Property / Metric | Computational Method | Target Validation Threshold | Physical Significance |

| Biphenyl Torsional Barrier ( 0∘ ) | MP2/cc-pVTZ vs. MM fit | 1.4−2.5 kcal/mol | Prevents artificial coplanarity and steric clashes. |

| Biphenyl Torsional Barrier ( 90∘ ) | MP2/cc-pVTZ vs. MM fit | 1.6−2.5 kcal/mol | Ensures correct π -conjugation penalty. |

| QM/MM Fit RMSE | Fourier Series Fitting | <0.5 kcal/mol | Confirms force field accurately mimics QM PES. |

| F···O Interaction Energy | CCSD(T)/CBS (Reference) | −0.77 to −2.55 kcal/mol | Validates strength of fluorine-mediated contacts[3]. |

| FEP+ Hysteresis | BAR Forward vs. Reverse | <0.2 kcal/mol | Ensures adequate phase-space sampling during MD. |

| FEP+ Predictive Accuracy | ΔΔGcalc vs ΔΔGexp | MUE ≈0.46−0.62 kcal/mol | Overall reliability of the binding affinity prediction[4]. |

Conclusion

The computational modeling of 3',3-Difluorobiphenyl-5-amine requires a rigorous departure from standard, out-of-the-box molecular modeling techniques. By explicitly parameterizing the biphenyl torsional profile at the MP2/cc-pVTZ level, we prevent catastrophic conformational artifacts. Furthermore, by employing Induced-Fit Docking and REST-enhanced Free Energy Perturbation, we accurately capture the subtle, yet thermodynamically significant, multipolar interactions and desolvation penalties introduced by the meta-fluorine atoms. This self-validating protocol ensures that the predicted binding affinities are grounded in fundamental quantum mechanics and rigorous statistical thermodynamics, providing highly actionable data for lead optimization.

References

-

Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Revealing the Supramolecular Profile of Fluorine–Oxygen Interactions Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3',3'-Difluorobiphenyl-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the pharmacokinetic profiling of 3',3'-Difluorobiphenyl-5-amine derivatives, a chemical scaffold with significant potential in drug discovery. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key in vitro and in vivo assays, and synthesize this information to build a holistic understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound class. This document is intended to serve as a practical resource for researchers aiming to optimize the pharmacokinetic profiles of their fluorinated biphenylamine drug candidates.

Introduction: The Strategic Advantage of Fluorination in Biphenylamine Scaffolds

The biphenylamine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The introduction of fluorine atoms, particularly in a 3',3'-difluoro substitution pattern, can profoundly and often beneficially influence a molecule's drug-like properties.[1][2][3][4][5] The high electronegativity and small size of fluorine can alter the electronic distribution within the molecule, impacting pKa, lipophilicity, and metabolic stability.[4][6]

Specifically, for 3',3'-Difluorobiphenyl-5-amine derivatives, the following pharmacokinetic advantages can be anticipated:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][6][7] This can block metabolically labile sites, prolonging the drug's half-life and increasing its exposure.[1][4][6]

-

Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve absorption.[8] However, the precise impact on lipophilicity is context-dependent and needs to be experimentally determined.

-

Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of the amine group, reducing its basicity.[3] This can be advantageous for oral bioavailability, as a less basic compound will exist in a more neutral state at physiological pH, facilitating its passage across the intestinal epithelium.[3]

-

Improved Target Engagement: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, potentially enhancing binding affinity and selectivity.

This guide will walk through the essential in vitro and in vivo studies required to characterize these properties and build a comprehensive pharmacokinetic profile.

The Pharmacokinetic Profiling Cascade: A Multi-Stage Approach

The pharmacokinetic profiling of a new chemical entity is a staged process, beginning with high-throughput in vitro screens and progressing to more complex in vivo studies. This tiered approach allows for early identification of potential liabilities and data-driven optimization of drug candidates.

Caption: A streamlined workflow for a typical rodent pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Dosing:

-

Administer the 3',3'-Difluorobiphenyl-5-amine derivative to two groups of rats (n=3-4 per group).

-

One group receives an intravenous (IV) bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

-

The second group receives an oral (PO) gavage dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

-

Sample Processing and Analysis:

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters.

-

Table 4: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

| Cmax (ng/mL) | 850 | 450 |

| Tmax (h) | 0.083 | 1.0 |

| AUC(0-inf) (ng*h/mL) | 1200 | 3000 |

| t½ (h) | 3.5 | 3.8 |

| CL (mL/min/kg) | 13.9 | - |

| Vss (L/kg) | 4.2 | - |

| F (%) | - | 50 |

Interpretation of Key Parameters:

-

Cmax and Tmax: The maximum plasma concentration and the time to reach it, respectively. These parameters describe the rate and extent of absorption after oral administration.

-

AUC (Area Under the Curve): Represents the total drug exposure over time.

-

t½ (Half-life): The time it takes for the plasma concentration to decrease by half, indicating the duration of action.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time, a measure of the body's efficiency in eliminating the drug.

-

Vss (Volume of Distribution at Steady State): An apparent volume that describes the extent of drug distribution into tissues.

-

F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Conclusion: Synthesizing a Comprehensive Profile

The pharmacokinetic profiling of 3',3'-Difluorobiphenyl-5-amine derivatives requires a systematic and integrated approach. By combining robust in vitro assays with carefully designed in vivo studies, researchers can gain a comprehensive understanding of a compound's ADME properties. The strategic use of fluorination in this scaffold offers a promising avenue for developing drug candidates with favorable pharmacokinetic profiles, characterized by enhanced metabolic stability and improved oral bioavailability. The data generated through the protocols outlined in this guide will be instrumental in guiding lead optimization efforts and selecting candidates with the highest probability of success in clinical development.

References

-

Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(5), 434-438. Available at: [Link]

-

Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6845-6856. Available at: [Link]

-

Zhang, Y., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. Available at: [Link]

-

Carling, R., et al. (2012). Fluorination improves the bioavailability of 3-piperidinylindole derivatives 38-40 by reducing the basicity of the secondary amine. ResearchGate. Available at: [Link]

-

Wood, T. R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

-

Kamal, A., et al. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 57(22), 9574-9590. Available at: [Link]

-

Fischer, K., et al. (2014). Evaluation of metabolism, plasma protein binding and other biological parameters after administration of (-)-[(18)F]Flubatine in humans. Nuclear Medicine and Biology, 41(7), 614-620. Available at: [Link]

-

Velcicky, J. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. SciSpace. Available at: [Link]

-

Locuson, C. W., et al. (2015). Plasma Protein Binding of Challenging Compounds. Journal of Pharmaceutical Sciences, 104(8), 2627-2636. Available at: [Link]

-

Locuson, C. W., et al. (2015). Plasma Protein Binding of Challenging Compounds. ResearchGate. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. Available at: [Link]

-

Lee, B. C., et al. (2005). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Bulletin of the Korean Chemical Society, 26(10), 1603-1606. Available at: [Link]

-

Wood, T. R., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]

-

Jewett, D. M., et al. (2007). Pharmacokinetics of [(18)F]fluoroalkyl derivatives of dihydrotetrabenazine in rat and monkey brain. Nuclear Medicine and Biology, 34(3), 295-305. Available at: [Link]

-

Taylor, R. J. K., et al. (2010). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Available at: [Link]

-

Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]

-

Isbell, J., et al. (2019). Plasma Protein Binding of Highly Bound Drugs Determined With Equilibrium Gel Filtration of Nonradiolabeled Compounds and LC-MS/MS Detection. Journal of Pharmaceutical Sciences, 108(2), 1053-1060. Available at: [Link]

-

Locuson, C. W., et al. (2015). Plasma Protein Binding of Challenging Compounds. Semantic Scholar. Available at: [Link]

-

Berger, F., et al. (2021). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Matthaei, J., et al. (2025). Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. Environmental Science and Pollution Research. Available at: [Link]

-

Geisslinger, G., et al. (1998). Disposition and effects of flurbiprofen enantiomers in human serum and blister fluid. British Journal of Clinical Pharmacology, 45(4), 357-364. Available at: [Link]

-

University of Birmingham. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!. Available at: [Link]

-

Taha, M., et al. (2016). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. ResearchGate. Available at: [Link]

-

Pathak, S. M., et al. (2021). Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling to Predict the Impact of CYP2C9 Genetic Polymorphisms, Co-Medication and Formulation on the Pharmacokinetics and Pharmacodynamics of Flurbiprofen. Pharmaceutics, 13(12), 2092. Available at: [Link]

-

Flaim, S. F. (1994). Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes. Artificial Cells, Blood Substitutes, and Biotechnology, 22(4), 1043-1054. Available at: [Link]

-

Heinemann, V., et al. (1988). Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine. Cancer Research, 48(14), 4024-4031. Available at: [Link]

-

Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Saudi Pharmaceutical Journal, 21(4), 317-331. Available at: [Link]

-

Khan, I., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 15(1), 10048. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Plasma Protein Binding of Highly Bound Drugs Determined With Equilibrium Gel Filtration of Nonradiolabeled Compounds and LC-MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of 3',3-Difluorobiphenyl-5-amine at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 3',3-Difluorobiphenyl-5-amine at Room Temperature

Foreword: A Proactive Approach to Molecular Stability

In the landscape of drug discovery and development, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is a foundational pillar of a successful therapeutic program. An unstable active pharmaceutical ingredient (API) can lead to loss of potency, formation of potentially toxic degradants, and unforeseen challenges in formulation and manufacturing. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3',3-Difluorobiphenyl-5-amine, a compound of interest for researchers in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a causal, logic-driven narrative. We will explore the theoretical underpinnings of this molecule's stability, predict its potential liabilities, and detail the rigorous experimental and analytical workflows required for a definitive stability assessment.

Theoretical Assessment of Intrinsic Stability

The structure of 3',3-Difluorobiphenyl-5-amine presents a fascinating interplay of stabilizing and potentially reactive functional groups. A priori, we can infer its stability profile by dissecting the electronic contributions of its constituent parts: the biphenyl core, the fluorine substituents, and the amine group.

The Stabilizing Influence of Fluorine

The presence of two fluorine atoms on the biphenyl scaffold is a critical determinant of its stability. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it highly resistant to metabolic attack and chemical cleavage.[1] Beyond simple bond strength, the introduction of fluorine to an aromatic ring imparts a phenomenon known as "fluoromaticity".[2] This involves the participation of fluorine's π-orbitals, which can further stabilize the aromatic system, leading to increased thermostability and a higher resistance to addition reactions.[2] This inherent electronic stabilization of the two aromatic rings forms the bedrock of the molecule's presumed stability.

Fluorine's high electronegativity also alters the electron distribution within the molecule, which can impact the reactivity of neighboring functional groups.[1][3] This inductive electron withdrawal can decrease the basicity of the amine group, potentially influencing its reactivity and degradation pathways.

The Amine Group: The Primary Reactive Center

While the fluorinated biphenyl core is robust, the primary amine (-NH₂) group represents the most probable site of chemical instability. Aromatic amines are susceptible to a variety of degradation reactions, with oxidation being the most common pathway.[4][5] Functional groups such as amines are prone to electron transfer oxidation, which can lead to the formation of N-oxides or hydroxylamines.[5][6] Exposure to atmospheric oxygen, residual peroxides from manufacturing, or certain excipients can initiate these oxidative processes.[4] Therefore, any stability assessment must focus heavily on the integrity of this amine functionality.

Potential Degradation Pathways

Based on the molecule's structure, we can hypothesize several potential degradation pathways under stress conditions. Understanding these pathways is essential for developing a stability-indicating analytical method capable of resolving the parent compound from its degradants.

-

Oxidation: The most likely pathway involves the oxidation of the amine group to form the corresponding N-oxide, hydroxylamine, or further colored degradation products.[4][6] This can be initiated by atmospheric oxygen, light, or oxidizing agents.

-

Photodegradation: Aromatic compounds, particularly those with amine substituents, can be susceptible to photolytic degradation.[4] Exposure to UV or visible light can induce reactions, often involving radical intermediates, leading to complex degradation profiles.[6]

-

Acid/Base Degradation: While the core structure is expected to be stable, extreme pH conditions could potentially facilitate reactions, though this is considered less likely than oxidation. The primary amine provides a site for protonation in acidic media, which may alter its electronic properties and susceptibility to other reactions.

The following diagram illustrates the primary hypothesized degradation routes for 3',3-Difluorobiphenyl-5-amine.

Caption: Hypothesized degradation pathways for 3',3-Difluorobiphenyl-5-amine.

Computational Stability Assessment (In Silico)

Before embarking on laboratory work, computational chemistry offers a powerful tool for predicting thermodynamic stability.[7] Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate molecular properties like electronic distributions and potential energy surfaces.[7][8] These calculations can be used to:

-

Estimate the bond dissociation energy (BDE) of the C-N and N-H bonds to identify the weakest points in the molecule.

-

Model the energy barriers for potential degradation reactions, such as oxidation, providing a theoretical basis for observed stability or instability.

-

Simulate spectroscopic data (e.g., NMR, IR) which can aid in the structural elucidation of unknown degradants found during experimental studies.[7]

While in silico methods do not replace experimental data, they provide invaluable insights that guide experimental design and focus resources on the most probable areas of concern.[9]

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of experimental stability evaluation.[6] These studies intentionally subject the API to harsh conditions to accelerate degradation, revealing potential degradation pathways and demonstrating the specificity of the analytical method.[10][11] The goal is to achieve a target degradation of approximately 10%, which is generally sufficient to detect and identify major degradants without completely destroying the sample.[10]

General Workflow for Forced Degradation

The following workflow provides a systematic approach to stress testing.

Caption: General experimental workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are standardized starting points. The specific concentrations, temperatures, and durations should be adjusted to achieve the target degradation level. A control sample (API in solvent, stored at room temperature or refrigerated, protected from light) must be run in parallel for each condition.

Protocol 4.2.1: Acid and Base Hydrolysis

-

Preparation: Prepare a ~1 mg/mL solution of 3',3-Difluorobiphenyl-5-amine in a 50:50 acetonitrile:water mixture.

-

Acid Stress: To 1 mL of the API solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Base Stress: To 1 mL of the API solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubation: Place both stressed samples, along with a control (1 mL API solution + 1 mL water), in a water bath at 60°C.

-

Time Points: Withdraw aliquots at 2, 6, 24, and 48 hours.

-

Quenching: Immediately neutralize the acid sample with an equivalent amount of 0.1 M NaOH and the base sample with 0.1 M HCl before HPLC analysis.

-

Rationale: This protocol assesses the molecule's susceptibility to hydrolysis, a common degradation pathway for compounds with labile functional groups.[12] While the C-F and aromatic C-N bonds are strong, this test is a mandatory part of regulatory submissions.[11]

Protocol 4.2.2: Oxidative Degradation

-

Preparation: Prepare a ~1 mg/mL solution of the API in acetonitrile.

-

Oxidative Stress: To 1 mL of the API solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Incubation: Store the sample at room temperature, protected from light.

-

Time Points: Withdraw aliquots at 2, 6, 24, and 48 hours for analysis. No quenching is typically required.

-

Rationale: Hydrogen peroxide is a widely used oxidizing agent in forced degradation studies to mimic potential oxidative stress.[4][6] This condition is critical for 3',3-Difluorobiphenyl-5-amine due to the presence of the oxidizable amine group.

Protocol 4.2.3: Photolytic Degradation

-

Preparation: Place a thin layer of solid API powder in a shallow, transparent dish. Prepare a ~1 mg/mL solution of the API in a 50:50 acetonitrile:water mixture in a quartz cuvette.

-

Control: Prepare identical solid and solution samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Place all samples in a photostability chamber.

-

Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[10]

-

Analysis: Analyze the solid (after dissolving in a suitable solvent) and solution samples by HPLC.

-

Rationale: This study evaluates the impact of light exposure, which is crucial for determining packaging requirements (e.g., amber vials) and handling conditions.[4]

Protocol 4.2.4: Thermal Degradation

-

Preparation: Place solid API in a vial.

-

Exposure: Store the vial in a temperature- and humidity-controlled oven at an elevated temperature (e.g., 80°C) and, if desired, controlled humidity (e.g., 75% RH).[13]

-

Time Points: Withdraw samples at pre-determined intervals (e.g., 1, 3, 7 days).

-

Analysis: Dissolve the solid sample in a suitable solvent and analyze by HPLC.

-

Rationale: Dry heat and humidity stress testing evaluates the solid-state stability of the API, which is critical for determining appropriate storage conditions and retest periods.[4][13]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][14]

Protocol 5.1: HPLC Method Development

-

Column Selection: Begin with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A pentafluorophenyl (PFP) stationary phase can also be considered, as it may offer unique selectivity for fluorinated compounds.[12]

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.

-

Organic (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent API and any degradants from a stressed sample mixture.

-

Wavelength Selection: Use a Photo Diode Array (PDA) detector to monitor the elution. The optimal detection wavelength should be the absorbance maximum (λmax) of the parent compound. The PDA also allows for peak purity analysis.

-

Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve:

-

A resolution (Rs) of >2 between the parent peak and the closest eluting degradant peak.

-

Good peak shape (asymmetry factor between 0.8 and 1.5).

-

A reasonable run time.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating specificity.

Long-Term Stability Studies (ICH Guidelines)

After characterizing the intrinsic stability through forced degradation, formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH).[15] These studies establish the retest period for the drug substance and the shelf-life for the drug product.[13]

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Table 1: Standard ICH Stability Testing Conditions for Climate Zone II (e.g., USA/Europe).[13][15] |

Conclusion and Summary

The is predicted to be high, primarily due to the robust nature of the fluorinated biphenyl core.[2] The C-F bonds and the "fluoromaticity" effect contribute significantly to the molecule's resistance to degradation.[1][2] The primary chemical liability is the aromatic amine group, which is a known site for oxidative degradation.[5][6]

A comprehensive stability assessment must therefore combine theoretical and computational predictions with rigorous experimental verification. Forced degradation studies are essential to uncover potential degradation pathways, particularly oxidation and photolysis, and are a prerequisite for developing and validating a robust, stability-indicating HPLC method.[11][13] Subsequent long-term stability studies under ICH conditions will provide the definitive data required to establish appropriate storage conditions and retest periods for this promising molecule. By following the integrated approach outlined in this guide, researchers and drug developers can build a complete and scientifically sound understanding of the stability profile of 3',3-Difluorobiphenyl-5-amine.

References

-

D. L. Stasko, G. D. McAnally, C. D. Smith, S. H. L. Kok, J. W. K. Oliver, T. W. Hanks, and D. D. DesMarteau, "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings," ACS Omega, 2021. [Link]

-

D. L. Stasko, G. D. McAnally, C. D. Smith, S. H. L. Kok, J. W. K. Oliver, T. W. Hanks, and D. D. DesMarteau, "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC," National Center for Biotechnology Information, 2021. [Link]

-

P. K. Arora and H. Bae, "Bacterial degradation of monocyclic aromatic amines - PMC," National Center for Biotechnology Information, 2014. [Link]

-

M. P. Latorre-Moratalla, S. Comas-Basté, M. L. Latorre, and M. T. Veciana-Nogués, "What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract," MDPI, 2018. [Link]

-

P. K. Arora and H. Bae, "Bacterial degradation of monocyclic aromatic amines," ResearchGate, 2015. [Link]

-

P. K. Arora and H. Bae, "Bacterial degradation of monocyclic aromatic amines," PubMed, 2015. [Link]

-

M. C. T. D. N. V. M. P. de O. Rezende, "The impact of aromatic amines on the environment: risks and damages," IMR Press, 2005. [Link]

-

Anonymous, "Forced degradation studies: A critical lens into pharmaceutical stability," Pharmaceutical Technology, 2025. [Link]

-

A. Shinde, S. Talele, and G. Talele, "A Review: Stability Indicating Forced Degradation Studies," Research Journal of Pharmacy and Technology, 2020. [Link]

-

S. Singh, "Pharmaceutical Forced Degradation Studies with Regulatory Consideration," ResearchGate, 2019. [Link]

-

M. K. Alsante, L. D. Martin, and S. W. Baertschi, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical and Biomedical Analysis, 2001. [Link]

-

T. A. Little, "Analytical Methods to Determine the Stability of Biopharmaceutical Products," Chromatography Online, 2023. [Link]

-

S. G. D. Purser, P. R. Moore, S. Swallow, and V. Gouverneur, "The role of fluorine in medicinal chemistry," Taylor & Francis Online, 2008. [Link]

-

A. M. T. T. van der Plas, C. A. de Kade, A. B. P. van Kuilenburg, J. D. C. van den Berg, R. A. M. van der Heijden, and P. A. B. M. van den Hurk, "Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC," National Center for Biotechnology Information, 2016. [Link]

-

Anonymous, "Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?," Chemistry Stack Exchange, 2025. [Link]

-

Anonymous, "Analytical Techniques In Stability Testing," Separation Science, 2025. [Link]

-

E. Davson, "Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design," Walsh Medical Media, 2025. [Link]

-

M. Ceriotti, G. A. Tribello, and M. Parrinello, "A complete description of thermodynamic stabilities of molecular crystals - PMC," National Center for Biotechnology Information, 2022. [Link]

-

Anonymous, "Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis," HunterLab, 2023. [Link]

-

E. Lamb, "A practical guide to forced degradation and stability studies for drug substances," Onyx Scientific, 2024. [Link]

-

S. S. Rawat, "Forced Degradation Studies," MedCrave online, 2016. [Link]

-

J. R. A. LeBlanc, "Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures," eScholarship.org, 2017. [Link]

-

D. L. Chandler, "New computational chemistry techniques accelerate the prediction of molecules and materials," MIT Physics, 2025. [Link]

-

C. J. Bartel, A. T. Nelson, and S. R. F. S. M. Whitelam, "A critical examination of compound stability predictions from machine-learned formation energies," Bartel Research Group, 2020. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. New computational chemistry techniques accelerate the prediction of molecules and materials » MIT Physics [physics.mit.edu]

- 9. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. onyxipca.com [onyxipca.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. chromatographyonline.com [chromatographyonline.com]

mechanism of action of 3',3-Difluorobiphenyl-5-amine in medicinal chemistry

An In-Depth Technical Guide on the Mechanism of Action of Fluorinated Biphenyl Amines in Medicinal Chemistry: A Case Study of Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition

Introduction

The strategic incorporation of fluorine into drug candidates represents a powerful tool in medicinal chemistry, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The biphenyl scaffold, a privileged structure in numerous therapeutic agents, when combined with fluorine and amine functionalities, gives rise to a class of compounds with significant potential in drug discovery. While the specific molecule 3',3-Difluorobiphenyl-5-amine is not extensively characterized in publicly available literature, its structural motifs are present in potent and selective inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2), a critical enzyme in triglyceride synthesis.[5][6] This guide will, therefore, provide an in-depth exploration of the mechanism of action of fluorinated biphenyl amines by focusing on the well-documented pharmacology of DGAT2 inhibitors, using compounds like PF-06424439 as a representative example.

This guide will elucidate the role of DGAT2 in metabolic diseases, the molecular interactions of its inhibitors, and the experimental methodologies used to characterize their mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

The Role of DGAT2 in Triglyceride Metabolism and Disease

Diacylglycerol Acyltransferase 2 (DGAT2) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final and rate-limiting step of triglyceride (TG) synthesis.[5][6] It facilitates the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA, forming a triglyceride. Mammals possess two isoforms of DGAT, DGAT1 and DGAT2, which, despite catalyzing the same reaction, share no sequence homology and exhibit distinct tissue expression profiles and physiological roles.[6][7]

DGAT2 is predominantly expressed in the liver and adipose tissue, where it plays a crucial role in energy storage.[6] However, the dysregulation of DGAT2 activity is strongly implicated in the pathophysiology of several metabolic disorders, including:

-

Non-alcoholic fatty liver disease (NAFLD) and Nonalcoholic steatohepatitis (NASH): Excessive DGAT2 activity leads to the accumulation of triglycerides in hepatocytes (hepatic steatosis), a hallmark of NAFLD that can progress to the more severe NASH.[5][7]

-

Obesity: By promoting the storage of excess energy as triglycerides in adipose tissue, DGAT2 contributes to weight gain and the development of obesity.[5][6]

-

Type 2 Diabetes: The accumulation of lipid intermediates due to elevated DGAT2 activity can interfere with insulin signaling pathways, leading to insulin resistance, a precursor to type 2 diabetes.[6][8]

-

Hyperlipidemia: DGAT2 is involved in the production of very-low-density lipoproteins (VLDL) in the liver. Inhibition of DGAT2 can reduce the secretion of VLDL-triglycerides, thereby lowering plasma triglyceride levels.[7]

Given its central role in these highly prevalent diseases, DGAT2 has emerged as a compelling therapeutic target for the development of novel metabolic drugs.[5][9]

Mechanism of Action of Fluorinated Biphenyl Amine-Containing DGAT2 Inhibitors

The mechanism of action of DGAT2 inhibitors has been extensively studied, with compounds like PF-06424439 providing significant insights. These inhibitors are typically potent, selective, and often exhibit complex binding kinetics.

Binding Kinetics and Mode of Inhibition

PF-06424439, an imidazopyridine-based DGAT2 inhibitor, demonstrates a time-dependent, slowly reversible inhibition.[10][11][12] This is characterized by a two-step binding mechanism:

-

Initial Binding: The inhibitor (I) rapidly forms an initial, less tightly bound complex with the enzyme (E), denoted as EI.

-

Isomerization: This initial complex then undergoes a slow conformational change, or isomerization, to form a much more stable and tightly bound complex, EI*.

This two-step process can be represented by the following equation:

E + I ⇌ EI ⇌ EI*

The formation of the stable EI* complex results in a prolonged residence time of the inhibitor on the enzyme, leading to sustained inhibition even after the free inhibitor concentration has decreased.[11][12]

Kinetic studies have shown that PF-06424439 acts as a noncompetitive inhibitor with respect to the acyl-CoA substrate.[10][11][12] This indicates that the inhibitor does not bind to the same active site as the acyl-CoA substrate. Instead, it likely binds to an allosteric site on the enzyme, inducing a conformational change that prevents the catalytic reaction from occurring efficiently.

Key Molecular Interactions

Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues within DGAT2 that are critical for inhibitor binding. For PF-06424439 and related imidazopyridine inhibitors, residues H161 and H163 have been identified as being crucial for high-affinity binding.[12] Mutation of these histidine residues to alanine dramatically reduces the binding of the inhibitor to the enzyme, suggesting that these residues are either directly involved in the binding pocket or are essential for maintaining the conformation of the binding site.[12]

The fluorinated biphenyl moiety likely plays a critical role in establishing favorable hydrophobic and π-π stacking interactions within the binding pocket, contributing to the overall potency and selectivity of the inhibitor. The amine group can participate in hydrogen bonding or ionic interactions, further anchoring the molecule to the enzyme.

Physicochemical Properties of a Representative DGAT2 Inhibitor

The following table summarizes the key properties of PF-06424439, a well-characterized DGAT2 inhibitor.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀F₂N₄O | [10] |

| Molecular Weight | 422.43 g/mol | [10] |

| IC₅₀ (DGAT2) | 14 nM | [10][13][14][15] |

| Mode of Inhibition | Slowly reversible, time-dependent, noncompetitive with respect to acyl-CoA | [10][11][12] |

| Key Binding Residues | H161, H163 | [12] |

Experimental Protocols for Characterizing DGAT2 Inhibitors

The elucidation of the mechanism of action of DGAT2 inhibitors involves a series of in vitro and in vivo experiments. Below are detailed protocols for key assays.

Protocol 1: In Vitro DGAT2 Enzyme Inhibition Assay

This assay is used to determine the potency (IC₅₀) of a test compound against the DGAT2 enzyme.

Materials:

-

Human DGAT2 enzyme (recombinant)

-

Test compound (e.g., 3',3-Difluorobiphenyl-5-amine derivative)

-

Diacylglycerol (DAG) substrate

-

[¹⁴C]-labeled Acyl-CoA substrate

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Enzyme Pre-incubation (for time-dependent inhibitors): Pre-incubate the DGAT2 enzyme with the test compound or DMSO (vehicle control) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DAG and [¹⁴C]-Acyl-CoA substrates.

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water mixture).

-

Lipid Extraction: Extract the radiolabeled triglyceride product into the organic phase.

-

Quantification: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Lipid Accumulation Assay

This assay assesses the ability of a test compound to inhibit triglyceride synthesis in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium

-

Oleic acid

-

Test compound

-

Nile Red stain (or other lipid-specific dye)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-